Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex heterocyclic compound. It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves a multi-step process. One common method involves the Biginelli reaction, which is a three-component reaction between an aldehyde, a β-keto ester, and urea or thiourea. For this compound, the reaction involves:
- The mixture is heated at 80°C for 8 hours using a catalytic amount of p-toluenesulfonic acid (PTSA) .
p-Nitrobenzaldehyde: , , and in ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the Biginelli reaction under controlled conditions could be a feasible approach for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the ethyl ester can produce various ester derivatives.
Scientific Research Applications
Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It has potential as an anti-inflammatory, antimicrobial, and anticancer agent
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or bind to receptors, leading to its biological effects. For example, it may inhibit pro-inflammatory cytokines like TNF-α and IL-6, contributing to its anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Known for its antibacterial activity.
Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate: Exhibits antitumor activity.
Uniqueness
Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific structure, which combines a dihydropyrimidine core with a nitrophenyl group. This combination imparts distinct biological activities and makes it a valuable compound for further research.
Properties
Molecular Formula |
C16H16N4O6S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 6-methyl-4-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H16N4O6S/c1-3-26-15(22)13-9(2)17-16(23)19-14(13)27-8-12(21)18-10-4-6-11(7-5-10)20(24)25/h4-7H,3,8H2,1-2H3,(H,18,21)(H,17,19,23) |
InChI Key |
HLSODGVOMYAKPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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